molecular formula C19H20F3N3O3 B15122309 4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline

4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline

Cat. No.: B15122309
M. Wt: 395.4 g/mol
InChI Key: KKDDEGNKEKHAFI-UHFFFAOYSA-N
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Description

4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Attachment of Morpholine Groups: The morpholine groups can be introduced through nucleophilic substitution reactions, where morpholine reacts with suitable electrophilic intermediates on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline core or the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Morpholine, alkyl halides, polar aprotic solvents.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of quinoline-based drugs.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine groups can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its targets. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Morpholine Derivatives: Widely used in medicinal chemistry for their biological relevance.

    Trifluoromethylated Quinoline Derivatives: Studied for their enhanced biological activity due to the trifluoromethyl group.

Uniqueness

4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both morpholine and trifluoromethyl groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H20F3N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

morpholin-4-yl-[4-[7-(trifluoromethyl)quinolin-4-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C19H20F3N3O3/c20-19(21,22)13-1-2-14-15(11-13)23-4-3-16(14)25-7-10-28-17(12-25)18(26)24-5-8-27-9-6-24/h1-4,11,17H,5-10,12H2

InChI Key

KKDDEGNKEKHAFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=C4C=CC(=CC4=NC=C3)C(F)(F)F

Origin of Product

United States

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